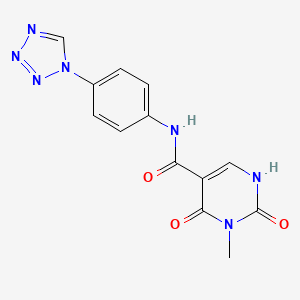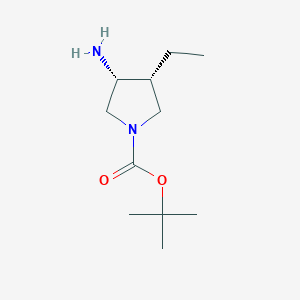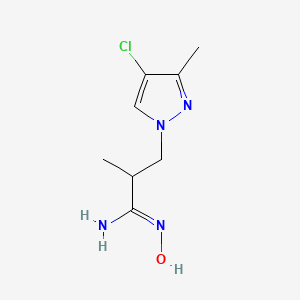![molecular formula C14H12ClN3OS B2922604 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine CAS No. 241132-51-4](/img/structure/B2922604.png)
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine” is a chemical compound with the molecular formula C14H12ClN3OS . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClN3OS/c1-19-11-4-2-10(3-5-11)8-16-9-12-13(15)17-14-18(12)6-7-20-14/h2-7,9H,8H2,1H3/b16-9+ . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molar mass of 305.78 . It is a solid substance . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.Scientific Research Applications
Synthesis of Novel Compounds
N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is involved in the synthesis of novel compounds with potential applications in various fields, including medicinal chemistry. For instance, it has been identified as a high affinity, potent full agonist for the 5-HT6 receptor, indicating its potential for applications in neurological research and therapeutic development. The compound demonstrates selectivity over a panel of more than 40 receptors and ion channels, has a good pharmacokinetic profile, increases GABA levels in the rat frontal cortex, and is active in models for obsessive-compulsive disorders (Cole et al., 2007).
Antimicrobial Applications
Research has also explored the antimicrobial potential of derivatives synthesized from compounds structurally related to N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine. For example, derivatives of thiadiazole have been synthesized for their dyeing performance and evaluated for their antimicrobial activities, suggesting that compounds within this chemical family may possess useful biocidal properties (Malik et al., 2018).
Photodynamic Therapy for Cancer Treatment
Moreover, the synthesis of compounds with a similar structural framework has led to the development of molecules with high singlet oxygen quantum yield, indicating potential applications in photodynamic therapy for cancer treatment. This suggests that derivatives of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine could be explored for their therapeutic efficacy in oncology (Pişkin et al., 2020).
Liquid Crystalline Phases
The compound's structural motifs are also found in monomers that, upon mixing with complementary nucleobase monomers, form thermotropic liquid crystalline phases. This demonstrates its potential application in the development of new materials with specific optical properties for use in displays and sensors (Sivakova & Rowan, 2003).
Safety and Hazards
properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(4-methoxyphenyl)methyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-19-11-4-2-10(3-5-11)8-16-9-12-13(15)17-14-18(12)6-7-20-14/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAVDTYTQBEACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=C(N=C3N2C=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-cyclohexyl-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2922523.png)

![N-[1-(2-Bicyclo[2.2.2]octanyl)ethyl]prop-2-enamide](/img/structure/B2922525.png)

![1-(3-chloro-4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2922530.png)


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2922533.png)
![1-(3,4-Dimethoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2922535.png)

![4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2922540.png)
![N-(3-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2922542.png)
